![molecular formula C8H8FN3 B2452772 1-[(1R)-1-azidoethyl]-3-fluorobenzene CAS No. 1604313-61-2](/img/structure/B2452772.png)
1-[(1R)-1-azidoethyl]-3-fluorobenzene
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Description
1-[(1R)-1-azidoethyl]-3-fluorobenzene is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry and biochemistry. This compound is a fluorinated azide that can be used as a chemical probe for the detection and labeling of biological molecules.
Scientific Research Applications
1. Applications in Bioconjugate Chemistry
- Clickable Peptides and PET Imaging : A study by Thonon et al. (2009) discusses the use of a click-type reaction for labeling peptides with fluorine-18 for positron emission tomography (PET) imaging. This process involves the use of 1-(azidomethyl)-4-[(18)F]-fluorobenzene and showcases its potential in bioconjugate chemistry for medical imaging applications (Thonon et al., 2009).
2. Crystal Structure Studies
- C−H···F Interactions in Fluorobenzenes : Research by Thalladi et al. (1998) focuses on the crystal structures of fluorobenzenes, including their interactions and comparisons with analogous compounds. This study provides insights into the weak acceptor capabilities of the C−F group in such molecules (Thalladi et al., 1998).
3. Electrochemical Applications
- Electrochemical Fluorination : A study by Momota et al. (1998) explored the electrochemical fluorinations of various benzene compounds, providing insights into the reactions and potential industrial applications (Momota et al., 1998).
4. Organometallic Chemistry
- Use as Solvents in Catalysis : Pike et al. (2017) discussed the use of fluorobenzenes as solvents in organometallic chemistry and transition-metal-based catalysis, highlighting the influence of fluorine substituents on these processes (Pike et al., 2017).
5. Catalytic Reactions
- Palladium-Catalyzed Reactions : A study by Chen et al. (2014) explores the use of 1-bromo-2-fluorobenzenes in palladium-catalyzed carbonylative reactions, demonstrating the efficacy of combining carbonylation with nucleophilic substitution (Chen et al., 2014).
6. Photodynamics and Photochemistry
- Photodissociation Studies : The photodissociation of fluorobenzene compounds has been studied to understand their excited-state dynamics and reaction mechanisms, as discussed in research by Gu et al. (2001) (Gu et al., 2001).
properties
IUPAC Name |
1-[(1R)-1-azidoethyl]-3-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c1-6(11-12-10)7-3-2-4-8(9)5-7/h2-6H,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQCSQLPGNKPLI-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)F)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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